molecular formula C25H27N7O2 B3016348 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920375-60-6

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B3016348
CAS No.: 920375-60-6
M. Wt: 457.538
InChI Key: QPAFUQMYBWTIDW-UHFFFAOYSA-N
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Description

  • The final step involves the coupling of the piperazine-triazolopyrimidine intermediate with a phenylbutanone derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core:

    • The triazolopyrimidine core can be synthesized via a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a nitrile compound under acidic or basic conditions.
  • Attachment of the Piperazine Ring:

    • The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a piperazine derivative in the presence of a base like potassium carbonate.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the phenylbutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
  • Explored for its anti-inflammatory and anticancer properties.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone: Similar structure but with a shorter carbon chain.

    1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylpropan-1-one: Similar structure but with a different carbon chain length.

Uniqueness: The unique combination of the triazolopyrimidine core, piperazine ring, and phenylbutanone moiety in 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one provides it with distinct chemical and biological properties, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAFUQMYBWTIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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